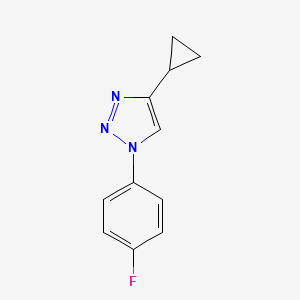4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
CAS No.: 2097933-10-1
Cat. No.: VC6733062
Molecular Formula: C11H10FN3
Molecular Weight: 203.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097933-10-1 |
|---|---|
| Molecular Formula | C11H10FN3 |
| Molecular Weight | 203.22 |
| IUPAC Name | 4-cyclopropyl-1-(4-fluorophenyl)triazole |
| Standard InChI | InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2 |
| Standard InChI Key | KMYIPIKEWCYMFA-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is C₁₁H₉FN₃, derived from its triazole ring (C₂HN₃), 4-fluorophenyl substituent (C₆H₄F), and cyclopropyl group (C₃H₅). The molecular weight is calculated as 219.21 g/mol, consistent with triazole derivatives bearing aromatic and aliphatic substituents .
IUPAC Name and SMILES Notation
The systematic IUPAC name is 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, reflecting the substituent positions on the triazole ring. The SMILES notation is C1CC1C2=CN=NN2C3=CC=C(C=C3)F, which encodes the cyclopropyl group (C1CC1), triazole ring (C2=CN=NN2), and 4-fluorophenyl moiety (C3=CC=C(C=C3)F) .
Structural Analogs and Derivatives
Key structural analogs include:
-
5-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₂H₁₀FN₃O₂): Features a carboxylic acid group at the 4-position .
-
N-Cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (C₁₃H₁₀F₄N₄O): Includes a trifluoromethyl group and carboxamide substituent .
These derivatives highlight the versatility of the triazole scaffold for functionalization, which can modulate solubility, reactivity, and biological activity .
Synthesis and Reactivity
General Synthetic Routes
The synthesis of 1,2,3-triazoles typically employs Huisgen azide-alkyne cycloaddition (CuAAC), though alternative methods are reported:
-
Copper-Catalyzed Cycloaddition: Reaction of 4-fluorophenyl azide with cyclopropyl acetylene precursors under Cu(I) catalysis yields regioselective 1,4-disubstituted triazoles .
-
Nucleophilic Substitution: Substitution reactions on preformed triazole cores, such as introducing cyclopropyl groups via alkylation or cross-coupling .
For example, the synthesis of 5-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves cycloaddition followed by oxidation of a propargyl alcohol intermediate .
Key Reaction Conditions
Physicochemical Properties
Spectroscopic Data
While experimental spectra for 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole are unavailable, analogs provide insights:
-
¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), cyclopropyl CH₂ (δ 1.2–1.8 ppm), and triazole CH (δ 8.5–9.0 ppm) .
-
¹³C NMR: Triazole carbons (δ 140–150 ppm), fluorophenyl carbons (δ 115–165 ppm), and cyclopropyl carbons (δ 10–20 ppm) .
Thermodynamic Stability
Density functional theory (DFT) calculations on similar triazoles predict low-energy conformers due to the planar triazole ring and minimal steric hindrance between substituents . The cyclopropyl group enhances rigidity, potentially improving metabolic stability.
Computational and Experimental Challenges
Gaps in Literature
Direct data on 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole remain sparse. Most studies focus on analogs with additional functional groups (e.g., carboxylic acids, sulfonylpyrrolidin) . Experimental validation of its synthesis, stability, and bioactivity is needed.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume